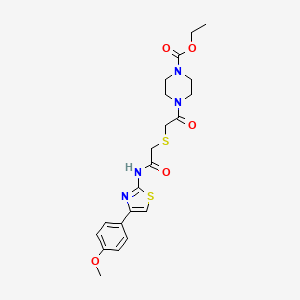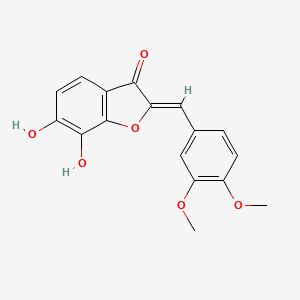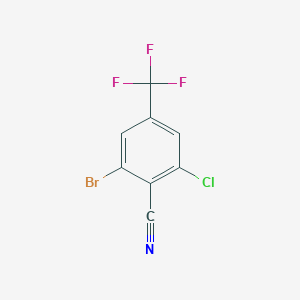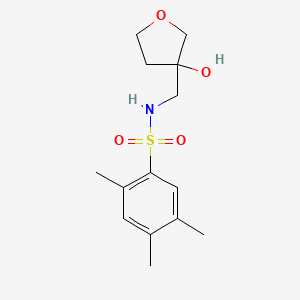
3-(2-氯苄基)-N-(2-(二乙基氨基)乙基)-4-氧代-2-硫代-1,2,3,4-四氢喹啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, MS). It may also include its acidity or basicity, its stereochemistry, and its reactivity with common reagents .科学研究应用
合成和抗菌活性
已合成并评估了喹唑啉衍生物(包括与所讨论化合物类似的结构)的潜在抗菌特性。这些化合物已显示出针对一系列细菌和真菌病原体的活性,表明它们作为先导化合物开发新型抗菌剂的潜力。例如,Desai 等人(2007 年)合成了新的喹唑啉,对大肠杆菌、金黄色葡萄球菌和白色念珠菌等生物表现出抗菌和抗真菌活性 (Desai, Shihora, & Moradia, 2007)。
抗癌活性
另一个重要的研究领域是评估喹唑啉衍生物的抗癌特性。已针对其对各种癌细胞系的疗效测试了该类中的化合物,包括乳腺癌 MCF-7 细胞。这些研究表明,某些喹唑啉衍生物具有显着的抗癌活性,可用于治疗应用。Gaber 等人(2021 年)对喹唑啉衍生物进行了研究,评估了它们对乳腺癌细胞的影响,并发现了显着的抗癌作用 (Gaber et al., 2021)。
抗炎和镇痛剂
喹唑啉衍生物应用的研究还扩展到抗炎和镇痛药的开发。具有特定结构修饰的化合物在抑制参与炎症的酶方面显示出有希望的结果,为开发新的抗炎和镇痛药物提供了潜在途径。Abu-Hashem 等人(2020 年)合成了源自喹唑啉的新型化合物,并报告了其显着的抗炎和镇痛活性 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
抗结核剂
喹唑啉衍生物的抗结核活性也一直是关注的焦点,研究表明这些化合物在对抗结核分枝杆菌方面的潜力。新型喹唑啉衍生物的合成及其随后针对结核分枝杆菌菌株的评估突出了这些化合物在应对结核病挑战方面的潜力。Marvadi 等人(2020 年)开发了新型喹唑啉衍生物,对结核分枝杆菌表现出有效的抑制作用,为抗结核药物开发提供了一条有希望的途径 (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020)。
作用机制
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-chlorobenzaldehyde with diethylamine to form 2-chlorobenzyl diethylamine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding enamine, which is cyclized with thiourea to form the tetrahydroquinazoline ring. The resulting compound is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then hydrolyzed to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "diethylamine", "ethyl acetoacetate", "thiourea", "ethyl chloroformate" ], "Reaction": [ "2-chlorobenzaldehyde is condensed with diethylamine to form 2-chlorobenzyl diethylamine.", "2-chlorobenzyl diethylamine is reacted with ethyl acetoacetate to form the corresponding enamine.", "The enamine is cyclized with thiourea to form the tetrahydroquinazoline ring.", "The resulting compound is reacted with ethyl chloroformate to form the corresponding carbamate.", "The carbamate is hydrolyzed to form the final product." ] } | |
CAS 编号 |
422273-47-0 |
分子式 |
C22H25ClN4O2S |
分子量 |
444.98 |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25ClN4O2S/c1-3-26(4-2)12-11-24-20(28)15-9-10-17-19(13-15)25-22(30)27(21(17)29)14-16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28)(H,25,30) |
InChI 键 |
QQQOBRBCQSBQOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2700382.png)
![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)

![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)


![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)
![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)
